molecular formula C26H23N5O3 B12033935 2-Imino-8-methyl-10-oxo-1-phenethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide

2-Imino-8-methyl-10-oxo-1-phenethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide

Cat. No.: B12033935
M. Wt: 453.5 g/mol
InChI Key: AINLDDVHMMTZDO-UHFFFAOYSA-N
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Description

2-Imino-8-methyl-10-oxo-1-phenethyl-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (furan-2-ylmethyl)-amide is a heterocyclic compound featuring a triaza-anthracene core with multiple functional modifications. Key structural elements include:

  • A phenethyl group at the 1-position, providing aromatic bulk.
  • A furan-2-ylmethyl amide substituent at the 3-carboxylic acid position, introducing oxygen-containing heterocyclic character.
  • An imino group and methyl substituent at the 2- and 8-positions, respectively, influencing electronic properties and steric interactions.

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H23N5O3/c1-17-7-5-12-31-23(17)29-24-21(26(31)33)15-20(25(32)28-16-19-10-6-14-34-19)22(27)30(24)13-11-18-8-3-2-4-9-18/h2-10,12,14-15,27H,11,13,16H2,1H3,(H,28,32)

InChI Key

AINLDDVHMMTZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CC=CO5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound References
Target 1-Phenethyl; 3-(furan-2-ylmethyl)amide ~C27H25N5O3 ~467.5 (estimated) Reference compound -
Analog 1 1-(4-Methoxyphenethyl); 3-(furan-2-ylmethyl)amide C27H25N5O4 483.5 Methoxy group enhances lipophilicity
Analog 2 1-(Tetrahydrofuran-2-ylmethyl); 3-amide replaced by carbonitrile C17H15N5O2 321.3 Saturated tetrahydrofuran reduces aromaticity; carbonitrile alters electronic profile
Analog 3 1-Pyridin-3-ylmethyl; 3-methyl ester C20H17N5O3 375.4 Pyridine introduces basic nitrogen; ester replaces amide

Impact of Substituent Modifications

Aromatic vs. Heterocyclic Substituents
  • Phenethyl vs.
  • Phenethyl vs. Pyridin-3-ylmethyl (Analog 3) : Replacing phenethyl with a pyridine ring introduces a basic nitrogen, which may alter pH-dependent solubility and hydrogen-bonding interactions with biological targets .
Amide vs. Carbonitrile (Analog 2)
  • The substitution of the amide group with a carbonitrile in Analog 2 removes hydrogen-bonding capacity while introducing a strong electron-withdrawing group. This change could reduce binding affinity to targets requiring polar interactions but improve metabolic stability .
Furan-2-ylmethyl vs. Tetrahydrofuran-2-ylmethyl (Analog 2)
  • This modification may reduce interactions with hydrophobic binding pockets .

Methodological Considerations for Comparison

Structural similarity assessment, as highlighted in , is critical for virtual screening and drug design. Key approaches include:

  • 2D/3D Descriptor Analysis: Comparing topological polar surface area (TPSA), logP, and hydrogen-bond donors/acceptors.
  • Pharmacophore Modeling: Identifying shared interaction features (e.g., the imino group’s role in hydrogen bonding).
  • Dissimilarity-Driven Diversity Screening: Prioritizing analogs like Analog 2 to explore novel bioactivity profiles .

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